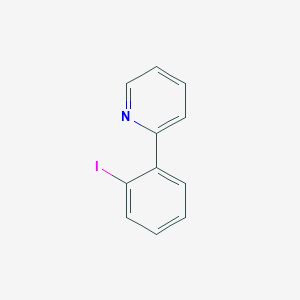
8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one typically involves the bromination of a quinoline precursor followed by the introduction of a difluoromethyl group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications.
化学反応の分析
Types of Reactions
8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-Methylquinoline
- 4-Chloro-6-methylquinoline
- 4-Hydroxy-2-methylquinoline
- 4-Amino-6-bromo-2-methylquinoline
Uniqueness
8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and biological properties. These structural features differentiate it from other quinoline derivatives and contribute to its specific applications and reactivity.
特性
分子式 |
C10H6BrF2NO |
|---|---|
分子量 |
274.06 g/mol |
IUPAC名 |
8-bromo-4-(difluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H6BrF2NO/c11-7-3-1-2-5-6(10(12)13)4-8(15)14-9(5)7/h1-4,10H,(H,14,15) |
InChIキー |
BEZOQVMBFNJIHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=C2C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one](/img/structure/B15064412.png)



![6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B15064428.png)

![2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B15064442.png)
![5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B15064449.png)


![4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B15064471.png)


